

Measuring SAR-100842 Target Engagement in Skin Biopsies: Application Notes and Protocols

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Compound of Interest

Compound Name: SAR-100842

Cat. No.: B610681

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Introduction

SAR-100842 is a potent and selective oral antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a key mediator in the pathogenesis of fibrotic diseases, including Systemic Sclerosis (SSc), where it is implicated in processes such as fibroblast activation, myofibroblast differentiation, and extracellular matrix deposition.[1][3][4][5]

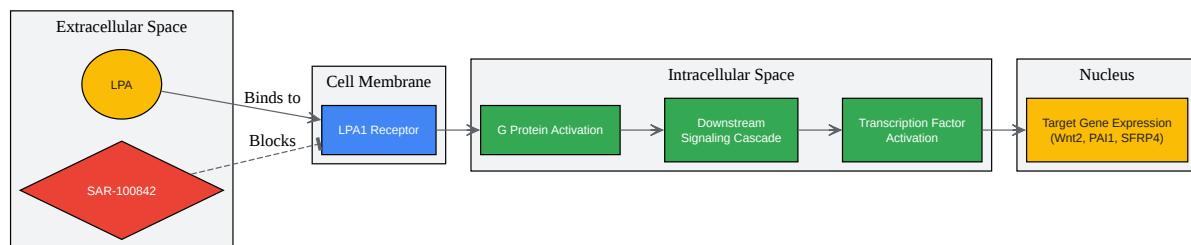
Demonstrating target engagement of **SAR-100842** in affected tissues, such as the skin, is crucial for establishing a pharmacological effect in clinical trials. This document provides detailed application notes and protocols for measuring the target engagement of **SAR-100842** in human skin biopsies by analyzing the modulation of an LPA-induced gene signature.

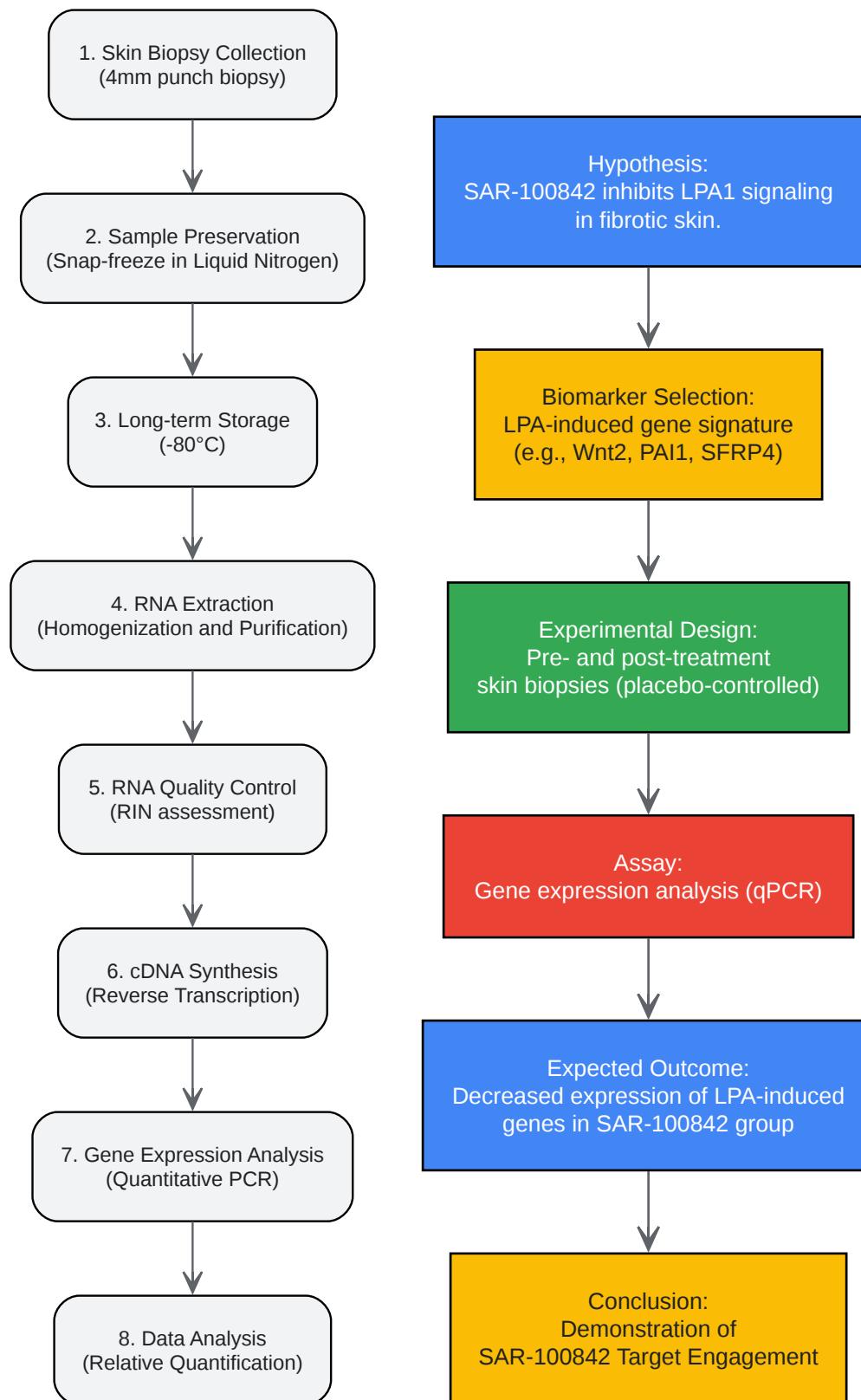
In a Phase 2a clinical trial (NCT01651143), the biological activity of **SAR-100842** was assessed in patients with diffuse cutaneous Systemic Sclerosis (dcSSc).[1][6][7][8] A key exploratory endpoint was the measurement of target engagement in skin biopsies.[1][3] This was achieved by quantifying the change in messenger RNA (mRNA) levels of a predefined set of LPA-responsive genes. A statistically significant reduction in the expression of this LPA-induced gene signature in skin biopsies from patients treated with **SAR-100842** compared to placebo was considered evidence of successful target engagement.[1][6] Among the genes in this signature, a greater reduction was observed in the mRNA levels of Wingless-type MMTV integration site family member 2 (Wnt2), Plasminogen Activator Inhibitor-1 (PAI-1, also known as SERPINE1), and Secreted Frizzled-Related Protein 4 (SFRP4).[6][7]

These application notes provide a comprehensive guide for researchers aiming to replicate or adapt this methodology for their own studies.

Signaling Pathway of LPA1 and Downstream Gene Regulation

Lysophosphatidic acid (LPA) binds to its G protein-coupled receptor, LPA1, initiating a signaling cascade that leads to the transcription of various genes involved in fibrosis. **SAR-100842**, as a selective antagonist, blocks this initial step, thereby inhibiting the downstream gene expression. The simplified signaling pathway is illustrated below.



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